

# SHR1653 for Premature Ejaculation Models: A Technical Guide

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## Compound of Interest

Compound Name: SHR1653

Cat. No.: B1193598

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## Introduction

Premature ejaculation (PE) is a prevalent male sexual dysfunction characterized by a short ejaculatory latency. The neurobiological pathways governing ejaculation are complex, with the oxytocin system emerging as a key regulator. Oxytocin, a neuropeptide, plays a significant role in male sexual responses, and antagonism of its receptor (OTR) has been identified as a promising therapeutic strategy for PE.<sup>[1][2]</sup> **SHR1653** is a novel, highly potent, and selective oxytocin receptor antagonist with excellent blood-brain barrier penetration, making it a compelling candidate for the treatment of central nervous system-related disorders, including premature ejaculation.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of the available preclinical data on **SHR1653** and outlines a representative in vivo efficacy model for its evaluation in premature ejaculation.

## Core Compound Profile: SHR1653

**SHR1653** is distinguished by its high affinity for the human oxytocin receptor and its selectivity over related vasopressin receptors.<sup>[1][2]</sup> Its ability to penetrate the blood-brain barrier is a key feature, as central oxytocinergic pathways are believed to be crucial in the timing of ejaculation.<sup>[1][3]</sup>

## Pharmacological and Pharmacokinetic Data

The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic parameters of **SHR1653**, derived from the primary literature.

Parameter	Value	Species	Reference
IC50 (hOTR)	15 nM	Human	<a href="#">[4]</a> <a href="#">[5]</a>
Selectivity	Excellent over V1A, V1B, and V2 receptors	-	<a href="#">[1]</a> <a href="#">[2]</a>
Brain Penetration (K <sub>pu,u</sub> )	0.188	Rat	<a href="#">[1]</a>

Table 1: In Vitro and CNS Penetration Data for **SHR1653**.

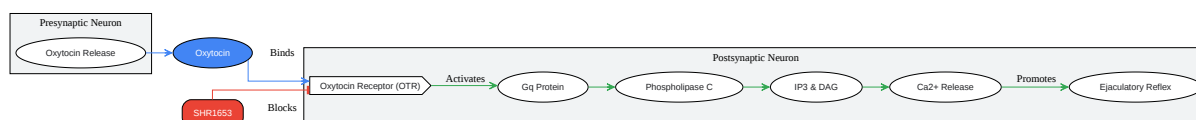
Species	Dosing	C <sub>max</sub> (ng/mL)	T <sub>max</sub> (h)	AUC (ng·h/mL)	T <sub>1/2</sub> (h)
Rat	30 mg/kg (p.o.)	1030	2.0	8340	3.5
Rat	150 mg/kg (p.o.)	5260	4.0	54500	4.9
Dog	2 mg/kg (p.o.)	185	1.8	1340	4.5
Dog	20 mg/kg (p.o.)	2070	2.5	18200	5.3

Table 2: In Vivo Pharmacokinetic Profile of **SHR1653** across Species.[\[1\]](#)

## Mechanism of Action: Oxytocin Receptor Antagonism

**SHR1653** exerts its pharmacological effect by competitively blocking the oxytocin receptor. In the context of ejaculation, oxytocin is believed to act at both central and peripheral levels to

facilitate the ejaculatory reflex. By antagonizing the OTR, **SHR1653** is hypothesized to increase the threshold for ejaculation, thereby prolonging ejaculatory latency.



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Caption: Signaling pathway of **SHR1653** as an OTR antagonist.

## In Vivo Efficacy in a Premature Ejaculation Model

While the primary publication on **SHR1653** indicates that studies in a rat PE model were planned, detailed results from such studies are not yet publicly available in the peer-reviewed literature.[1] However, one source mentions that oral administration of **SHR1653** significantly prolonged ejaculatory latency by 60-90% in animal models of premature ejaculation, though the specific study details are not provided.[3]

To evaluate the potential of **SHR1653**, a representative experimental protocol based on established methodologies for inducing and assessing premature ejaculation in rats is described below.

## Experimental Protocol: Pharmacologically-Induced Premature Ejaculation Model

This protocol utilizes a 5-HT<sub>1A</sub> receptor agonist to induce a state of rapid ejaculation in male rats, a validated model for screening compounds aimed at treating PE.[6]

### 1. Animals:

- Male Wistar rats (250-300g) are used.
- Ovariectomized female Wistar rats, brought into behavioral estrus with hormonal treatment (e.g., estradiol benzoate and progesterone), serve as stimuli.

## 2. Acclimation and Baseline Testing:

- Male rats are acclimated to the testing environment.
- Baseline sexual behavior is assessed by pairing males with receptive females for a 30-minute period. Key parameters are recorded.

## 3. Induction of Premature Ejaculation:

- The 5-HT<sub>1A</sub> receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), is administered to the male rats (e.g., 0.8 mg/kg, intrathecally) to induce a shortened ejaculatory latency.[\[6\]](#)

## 4. Drug Administration:

- **SHR1653** is administered orally at various doses (e.g., 10, 30, 100 mg/kg) at a predetermined time before the behavioral test, based on its pharmacokinetic profile.
- A vehicle control group and a positive control group (e.g., a selective serotonin reuptake inhibitor) are included.

## 5. Behavioral Assessment:

- Following drug administration and PE induction, male rats are paired with receptive females for a 30-minute observation period.
- The following parameters are recorded by trained observers, often with the aid of video recording software:
  - Mount Latency (ML): Time from the introduction of the female to the first mount.
  - Intromission Latency (IL): Time from the introduction of the female to the first intromission.

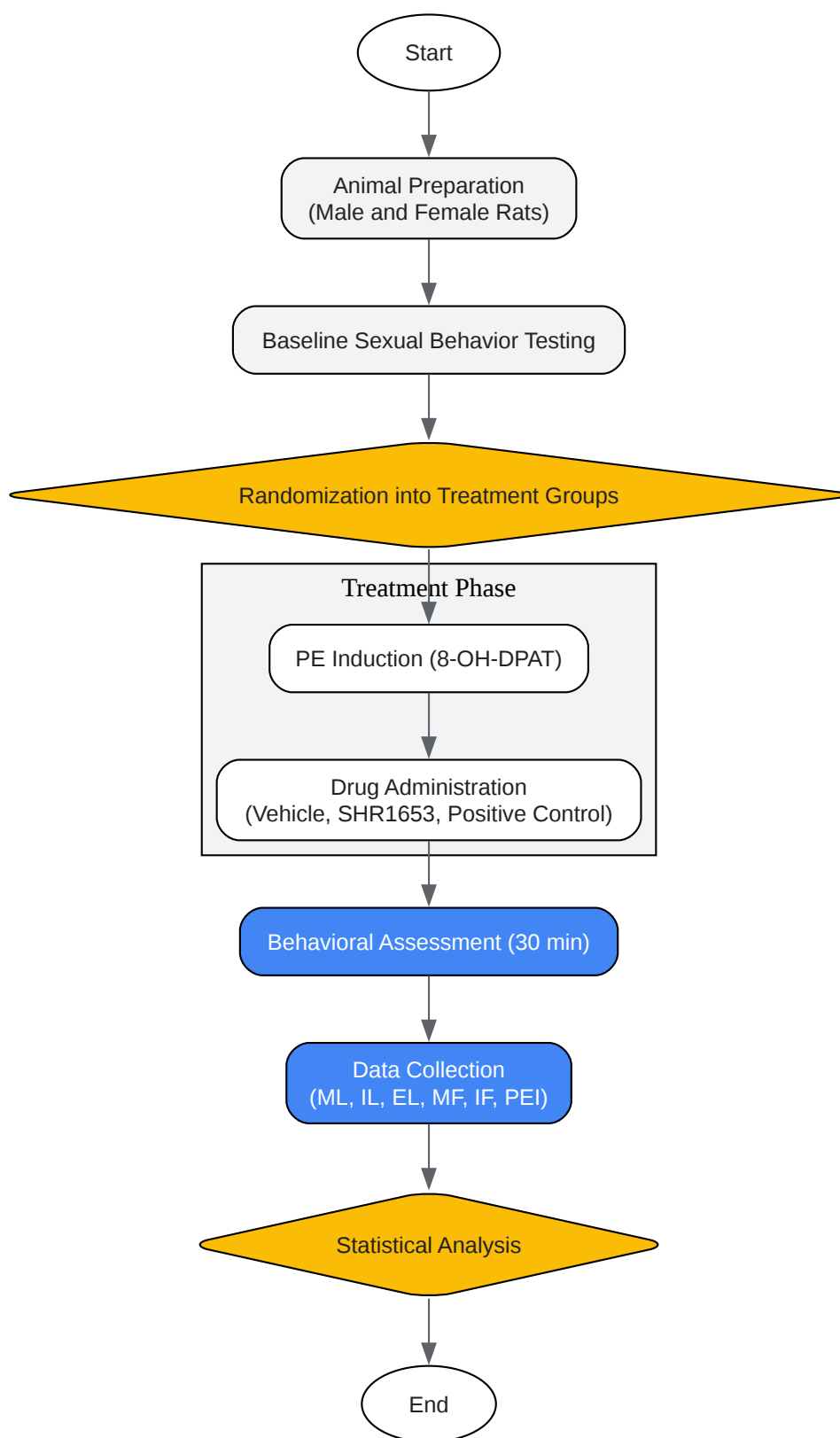
- Ejaculation Latency (EL): Time from the first intromission to ejaculation.
- Mount Frequency (MF): Number of mounts before ejaculation.
- Intromission Frequency (IF): Number of intromissions before ejaculation.
- Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.

#### 6. Data Analysis:

- Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of **SHR1653** with the vehicle control. A significant increase in ejaculation latency is the primary endpoint for efficacy.

## Experimental Workflow

The following diagram illustrates the experimental workflow for the described premature ejaculation model.



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Caption: Experimental workflow for a rat PE model.

## Conclusion

**SHR1653** is a promising oxytocin receptor antagonist with a pharmacological and pharmacokinetic profile that supports its development for the treatment of premature ejaculation. While specific in vivo efficacy data in a PE model is not yet extensively published, the established role of the oxytocin system in ejaculation provides a strong rationale for its investigation. The experimental protocol outlined in this guide represents a robust method for evaluating the efficacy of **SHR1653** and similar compounds in a validated animal model of premature ejaculation. Further studies are anticipated to elucidate the full therapeutic potential of **SHR1653** in this indication.

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